2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide: is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloroacetamide group attached to a thiazole ring, which is further substituted with a 2,5-dimethylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, 2,5-dimethylphenylthioamide reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form the thiazole ring.
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Introduction of the Chloroacetamide Group: : The chloroacetamide group is introduced by reacting the thiazole intermediate with chloroacetyl chloride under basic conditions. This step typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chloro group in the chloroacetamide moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chloro group to form corresponding amides, thioethers, and esters.
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Oxidation and Reduction: : The thiazole ring can participate in oxidation and reduction reactions. For instance, oxidation with agents like hydrogen peroxide can lead to the formation of sulfoxides or sulfones.
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions under reflux conditions.
Major Products
Substitution: Formation of substituted amides, thioethers, or esters.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential pharmacological properties. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. Studies have shown that modifications of the thiazole ring can lead to compounds with enhanced biological activity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of these materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can bind to metal ions or form hydrogen bonds with biological targets, affecting their activity. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in proteins or DNA, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: Similar structure but lacks the thiazole ring.
N-(4-chlorophenyl)-2-chloroacetamide: Contains a chloroacetamide group but with a different aromatic substitution.
2-chloro-N-(4-methylphenyl)acetamide: Similar structure with a single methyl group on the aromatic ring.
Uniqueness
The presence of the thiazole ring in 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide distinguishes it from other chloroacetamide derivatives. The thiazole ring imparts unique electronic and steric properties, enhancing its reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Biological Activity
2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is a compound with the molecular formula C13H13ClN2OS, characterized by a thiazole ring and a chloroacetamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various pathogens have been reported as follows:
Pathogen | MIC (µg/mL) |
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Escherichia coli | 6.25 |
Staphylococcus aureus | 12.5 |
Candida albicans | 25 |
Aspergillus species | 12.5 |
These results highlight the compound's effectiveness against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.
Antiviral Activity
The compound has also demonstrated antiviral properties, particularly against human respiratory syncytial virus (hRSV). Its mechanism involves inhibiting viral entry into host cells, which is crucial for preventing viral replication. Further studies are needed to elucidate the exact pathways and efficacy compared to existing antiviral agents.
Anticancer Activity
In vitro studies have shown that certain analogs of this compound exhibit cytotoxic effects against human cancer cell lines such as PANC-1 (pancreatic cancer) and Caco-2 (colorectal cancer). The following table summarizes the observed IC50 values:
Cell Line | IC50 (µM) |
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PANC-1 | 15.0 |
Caco-2 | 20.0 |
The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole or phenyl rings can significantly enhance anticancer activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring has been associated with improved cytotoxicity.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of Staphylococcus aureus. The results showed that compounds with additional methyl substitutions exhibited lower MIC values than their unsubstituted counterparts, indicating enhanced activity due to increased lipophilicity.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound against human glioblastoma cells. The study found that certain derivatives induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. Molecular docking studies suggested strong binding affinity to the Bcl-2 protein, which is known to play a critical role in cancer cell survival.
Properties
IUPAC Name |
2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-8-3-4-9(2)10(5-8)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBFRLSZIPSFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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